3-Formyl-2-iodophenyl acetate
Description
Structure
3D Structure
Properties
CAS No. |
62672-59-7 |
|---|---|
Molecular Formula |
C9H7IO3 |
Molecular Weight |
290.05 g/mol |
IUPAC Name |
(3-formyl-2-iodophenyl) acetate |
InChI |
InChI=1S/C9H7IO3/c1-6(12)13-8-4-2-3-7(5-11)9(8)10/h2-5H,1H3 |
InChI Key |
TVCCGWJHQOQQEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1I)C=O |
Origin of Product |
United States |
Reaction Chemistry and Mechanistic Studies of 3 Formyl 2 Iodophenyl Acetate
Transformations Involving the Formyl Group
Condensation Reactions leading to Imines and Related Heterocycles
The aldehyde functional group in 3-Formyl-2-iodophenyl acetate (B1210297) serves as a key site for condensation reactions, most notably with primary amines to form imines, also known as Schiff bases. This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.netmasterorganicchemistry.comyoutube.comyoutube.com The general mechanism for this transformation is well-established in organic chemistry.
The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The amine then attacks the carbonyl carbon, forming a hemiaminal intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding imine. The presence of the electron-withdrawing iodo and acetate groups on the aromatic ring is expected to increase the electrophilicity of the aldehyde, potentially facilitating the initial nucleophilic attack by the amine.
While specific studies on the condensation reactions of 3-Formyl-2-iodophenyl acetate are not extensively documented, the reactivity of other substituted benzaldehydes provides a strong precedent for this transformation. The resulting imines, bearing an ortho-iodo substituent, are valuable intermediates for further synthetic manipulations, including the construction of nitrogen-containing heterocycles.
Electrophilic Aromatic Substitution with Activated Aldehydes
Electrophilic aromatic substitution (EAS) reactions on the benzene ring of this compound are governed by the directing and activating or deactivating effects of the existing substituents. masterorganicchemistry.comyoutube.commsu.eduyoutube.comyoutube.com The three substituents—formyl (-CHO), iodo (-I), and acetoxy (-OCOCH₃)—exert competing influences on the regioselectivity of the reaction.
Formyl Group (-CHO): This is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects.
Iodo Group (-I): Halogens are deactivating via their inductive effect but are ortho, para-directing due to their ability to donate a lone pair of electrons through resonance.
Acetoxy Group (-OCOCH₃): This group is activating and ortho, para-directing because the oxygen atom can donate a lone pair of electrons to the ring through resonance, which outweighs its inductive electron-withdrawing effect.
Reactivity of the Acetate Ester Linkage
The acetate ester functional group in this compound is susceptible to cleavage and can participate in directing the course of certain reactions.
Hydrolysis and Transesterification Reactions
The acetate ester can undergo hydrolysis under both acidic and basic conditions to yield the corresponding phenol (B47542), 3-formyl-2-iodophenol. This transformation is a critical step in synthetic pathways that require a free hydroxyl group, for instance, in the synthesis of benzofurans. The rate of hydrolysis will be influenced by the electronic nature of the other substituents on the ring.
Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a feasible reaction for the acetate group. This process is typically catalyzed by an acid or a base and can be used to introduce different ester functionalities.
Participation in Chelation-Assisted Reaction Mechanisms
The ortho-disposition of the formyl and iodo groups, along with the potential for the acetate group (or the hydroxyl group after hydrolysis) to participate, raises the possibility of chelation-assisted reaction mechanisms. The ability of ortho-formylphenylboronic acid to form an intramolecular chelate with the boron center provides a precedent for such interactions. nih.govacs.orgnih.govmanchester.ac.ukresearchgate.net In the case of this compound, a metal catalyst could potentially coordinate to the formyl oxygen and the iodine atom, or the phenolic oxygen after hydrolysis. This chelation could influence the reactivity of the molecule, for example, by activating the C-I bond towards oxidative addition in transition metal-catalyzed cross-coupling reactions.
Intramolecular Cyclization and Annulation Reactions of Derivatives
Derivatives of this compound are valuable precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. The ortho-formyl and iodo functionalities provide a strategic handle for the construction of rings fused to the benzene core.
Formation of Fused Heterocyclic Systems (e.g., Benzofurans, Quinolines)
Benzofurans: A common and powerful strategy for the synthesis of benzofurans involves the palladium- or copper-catalyzed coupling of a 2-iodophenol (B132878) with a terminal alkyne (Sonogashira coupling), followed by an intramolecular cyclization. koreascience.krnih.govresearchgate.netorganic-chemistry.orgnih.gov To utilize this compound in this context, the acetate group would first be hydrolyzed to the corresponding phenol. The resulting 3-formyl-2-iodophenol can then be reacted with a terminal alkyne under Sonogashira conditions. The initially formed 2-alkynylphenol intermediate would then undergo a 5-endo-dig cyclization to afford the benzofuran ring system.
Quinolines: The synthesis of quinolines can be achieved from derivatives of this compound through various strategies, most notably the Friedländer annulation. wikipedia.orgnih.govnih.govdu.edu.egresearchgate.net This reaction involves the condensation of a 2-aminobenzaldehyde with a compound containing an activated methylene group (e.g., a ketone or β-ketoester). To access the necessary 2-aminobenzaldehyde precursor from this compound, a synthetic sequence would be required. This could involve, for example, nitration of the aromatic ring followed by reduction of the nitro group to an amine and hydrolysis of the acetate. The resulting 2-amino-3-iodobenzaldehyde could then be subjected to the Friedländer condensation to construct the quinoline core.
The following table summarizes the key reactive sites of this compound and the potential products from various reaction types.
| Functional Group | Reaction Type | Potential Products |
| Aldehyde (-CHO) | Condensation with primary amines | Imines (Schiff bases) |
| Aromatic Ring | Electrophilic Aromatic Substitution | Substituted this compound derivatives |
| Acetate Ester (-OCOCH₃) | Hydrolysis | 3-Formyl-2-iodophenol |
| Acetate Ester (-OCOCH₃) | Transesterification | Different phenyl esters |
| Aldehyde and Iodo groups | Chelation-assisted reactions | Metal-chelated intermediates |
| Derivatives (e.g., 3-formyl-2-iodophenol) | Intramolecular Cyclization | Benzofurans |
| Derivatives (e.g., 2-amino-3-iodobenzaldehyde) | Intramolecular Cyclization | Quinolines |
Information regarding the reaction chemistry and mechanistic studies of this compound is not available in the public domain.
Extensive searches of scientific literature and chemical databases have yielded no specific information on the ring-closing processes, elucidation of reaction mechanisms, or kinetic studies directly involving the chemical compound this compound.
While research exists on the cyclization and reaction mechanisms of structurally related compounds, such as other ortho-substituted iodobenzaldehydes or phenyl acetates, any discussion of these would be speculative and would not adhere to the specific focus on this compound as requested. Therefore, it is not possible to provide a scientifically accurate and thorough article on the topics outlined.
No data could be found to populate the requested sections and subsections, including:
Elucidation of Reaction Mechanisms
Investigation of Regiochemical and Stereochemical Control
Consequently, the generation of an article with detailed research findings and data tables on the reaction chemistry of this compound cannot be fulfilled at this time.
Advanced Spectroscopic and Analytical Characterization for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
High-resolution ¹H NMR spectroscopy allows for the precise identification and analysis of the proton environments within 3-Formyl-2-iodophenyl acetate (B1210297). The chemical shift, integration, and coupling patterns of the proton signals provide a wealth of structural information.
The ¹H NMR spectrum of 3-Formyl-2-iodophenyl acetate is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the acetate group. The aromatic region will show a complex splitting pattern due to the spin-spin coupling between the three adjacent protons on the benzene ring. The electron-withdrawing effects of the formyl and iodo substituents, along with the electron-donating nature of the acetate group, will influence the chemical shifts of these aromatic protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CHO | 9.8 - 10.2 | s | - |
| Ar-H | 7.5 - 8.2 | m | - |
| CH₃ | 2.2 - 2.5 | s | - |
Note: The predicted values are based on typical chemical shifts for similar functional groups and substitution patterns on a benzene ring.
The aldehyde proton is expected to appear as a singlet in the downfield region (δ 9.8-10.2 ppm). The three aromatic protons will likely appear as multiplets in the range of δ 7.5-8.2 ppm. The specific coupling constants (J-values) between these protons would be crucial for assigning their exact positions on the ring. The methyl protons of the acetate group are anticipated to be observed as a sharp singlet at approximately δ 2.3 ppm.
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The spectrum is expected to show signals for the carbonyl carbons of the aldehyde and acetate groups, the carbon atoms of the aromatic ring, and the methyl carbon of the acetate group. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents. The carbon atom bearing the iodine will have a significantly different chemical shift compared to the others.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (aldehyde) | 185 - 195 |
| C=O (acetate) | 168 - 172 |
| C-O (aromatic) | 145 - 155 |
| C-I (aromatic) | 90 - 100 |
| C-CHO (aromatic) | 135 - 145 |
| Ar-C | 120 - 140 |
| CH₃ | 20 - 25 |
Note: The predicted values are based on typical chemical shifts for similar functional groups and substituted benzene rings.
While 1D NMR provides fundamental information, 2D NMR techniques are essential for unambiguously assigning complex structures. For this compound, several 2D NMR experiments would be highly informative:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For the aromatic region of this compound, COSY would definitively establish the connectivity between the adjacent aromatic protons, aiding in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated aromatic carbons by correlating the signals from the ¹H and ¹³C NMR spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for a relatively rigid molecule like this, it could confirm through-space interactions between, for example, the aldehyde proton and a nearby aromatic proton.
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the yield of a reaction without the need for a specific response factor for the analyte. By integrating the signal of a known amount of an internal standard with the signal of the analyte, the absolute quantity of the analyte can be determined. For this compound, qNMR could be employed to accurately assess its purity after synthesis and purification. A suitable internal standard with a known concentration and a signal in a clear region of the spectrum would be chosen.
In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions. miamioh.edu By placing the reaction mixture directly in the NMR spectrometer, the disappearance of starting materials and the appearance of intermediates and products can be tracked over time. This technique could be invaluable for optimizing the synthesis of this compound, providing insights into reaction kinetics, mechanisms, and the formation of any side products. miamioh.edu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
For this compound (C₉H₇IO₃), the molecular weight is approximately 290.06 g/mol . In an MS experiment, a molecular ion peak ([M]⁺) would be expected at m/z 290. The presence of iodine, with its characteristic isotopic pattern, would not be observable as iodine is monoisotopic (¹²⁷I).
The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this compound would likely involve the loss of neutral fragments:
Loss of the acetyl group: A significant fragmentation pathway would be the cleavage of the ester bond, leading to the loss of a ketene molecule (CH₂=C=O, 42 Da), resulting in a fragment ion corresponding to 2-hydroxy-3-iodobenzaldehyde.
Loss of the formyl group: The loss of the formyl radical (CHO, 29 Da) could also occur, leading to a fragment ion at m/z 261.
Loss of the entire acetate group: Cleavage of the C-O bond could result in the loss of an acetoxy radical (CH₃COO•, 59 Da).
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment |
| 290 | [M]⁺ |
| 248 | [M - CH₂CO]⁺ |
| 261 | [M - CHO]⁺ |
| 231 | [M - CH₃COO]⁺ |
By analyzing the precise masses and relative abundances of these fragment ions, the structure of this compound can be confidently confirmed.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, which has the chemical formula C₉H₇IO₃, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.
This precise mass measurement allows researchers to confirm the elemental formula of the compound, distinguishing it from other potential isomers or compounds with the same nominal mass. In research applications, this confirmation is the first step in verifying the identity of a synthesized or isolated product.
Table 1: Theoretical Exact Mass of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇IO₃ |
| Isotopes | ¹²C, ¹H, ¹²⁷I, ¹⁶O |
| Calculated Exact Mass | 290.94910 Da |
| Ion (M+H)⁺ | 291.95691 Da |
Elucidation of Fragmentation Pathways
Tandem mass spectrometry (MS/MS) experiments are employed to understand how the molecule breaks apart upon ionization. By analyzing the resulting fragment ions, significant structural information can be deduced. The fragmentation of this compound is expected to follow pathways characteristic of aromatic esters.
A primary and highly probable fragmentation pathway involves the neutral loss of ketene (CH₂=C=O) from the parent ion. researchgate.net This is a classic fragmentation for acetate esters, resulting from the cleavage of the ester's acyl-oxygen bond. Other potential fragmentations could involve the loss of the formyl group (-CHO) or the iodine atom. Understanding these pathways is critical for structural confirmation and for distinguishing it from isomers in complex mixtures. nih.govscispace.com
Table 2: Predicted Key Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Description |
|---|---|---|---|
| 290.95 | CH₂=C=O (Ketene) | 248.92 | Loss of the acetyl group, forming a 2-formyl-6-iodophenol ion. |
| 290.95 | CHO (Formyl radical) | 261.96 | Loss of the aldehyde group. |
| 290.95 | I (Iodine radical) | 163.99 | Loss of the iodine atom from the aromatic ring. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Process Monitoring
Vibrational spectroscopy techniques like FTIR and Raman are indispensable for identifying the functional groups present in a molecule and can be adapted for real-time monitoring of chemical reactions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule's functional groups. For this compound, the key functional groups—ester carbonyl, aldehyde carbonyl, and C-O ester bonds—give rise to strong, characteristic absorption bands. The distinct frequencies of the two carbonyl groups are particularly useful for identification.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester Carbonyl (C=O) | Stretch | 1760 - 1740 | Strong |
| Aldehyde Carbonyl (C=O) | Stretch | 1710 - 1685 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |
| Ester C-O | Stretch | 1250 - 1100 | Strong |
Raman Spectroscopy, including Surface-Enhanced Raman Spectroscopy (SERS)
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, such as those found in the aromatic ring. The aromatic ring's "breathing" modes and the carbon-iodine bond stretch are expected to be prominent in the Raman spectrum.
For trace-level detection or analysis in complex matrices, Surface-Enhanced Raman Spectroscopy (SERS) could be employed. By adsorbing the molecule onto a nanostructured metal surface (typically silver or gold), the Raman signal can be dramatically amplified, allowing for highly sensitive measurements.
Table 4: Expected Raman Shifts for this compound
| Functional Group / Moiety | Vibration Type | Expected Raman Shift (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Carbonyls (C=O) | Stretch | 1760 - 1680 | Medium |
| Aromatic Ring | Ring Breathing / C=C Stretch | 1600 - 1570, ~1000 | Strong |
| C-I Bond | Stretch | 600 - 500 | Medium to Strong |
In situ Spectroscopic Monitoring of Reaction Progress
Both FTIR and Raman spectroscopy are powerful Process Analytical Technology (PAT) tools for monitoring chemical reactions in real-time without the need for sample extraction. mdpi.com For instance, during the synthesis of this compound via the acetylation of 2-hydroxy-6-iodobenzaldehyde, in situ monitoring could track the progress of the reaction.
Using a probe inserted directly into the reaction vessel, one could observe the decrease in the broad O-H stretching band of the starting phenol (B47542) (around 3300 cm⁻¹) and the concurrent increase in the characteristic ester carbonyl (C=O) band (around 1750 cm⁻¹). This real-time data allows for precise determination of reaction endpoints, optimization of reaction conditions, and ensures process consistency. mdpi.com
X-ray Crystallography for Solid-State Molecular Structure Determination (if available)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides unequivocal data on bond lengths, bond angles, and the conformation of the molecule.
As of this writing, a search of crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been publicly reported. If such data were to become available, it would offer invaluable insights into its solid-state conformation, including the planarity of the aromatic ring and the relative orientation of the formyl and acetate substituents. Furthermore, it would reveal details about intermolecular interactions, such as C-H···O or halogen bonding, which govern the crystal packing arrangement. mdpi.com
Computational Chemistry and Theoretical Investigations of 3 Formyl 2 Iodophenyl Acetate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Prediction of Optimized Geometries and Conformational Analysis
A primary step in the computational analysis of 3-Formyl-2-iodophenyl acetate (B1210297) would be the determination of its most stable three-dimensional structure. DFT calculations, using functionals like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p) for lighter atoms and a basis set with effective core potentials for iodine), would be employed to perform a full geometry optimization.
The conformational landscape of the molecule would be explored by systematically rotating the rotatable bonds, specifically the C-O bond of the acetate group and the C-C bond connecting the formyl group to the phenyl ring. For each starting conformation, the geometry would be optimized to find the nearest local energy minimum. The energies of these conformers would then be compared to identify the global minimum, which represents the most stable conformation of the molecule.
Table 5.1.1: Hypothetical Optimized Geometric Parameters for the Global Minimum Conformation of 3-Formyl-2-iodophenyl Acetate (Illustrative)
| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |
| C(ring)-I | Value | |
| C(ring)-O(acetate) | Value | |
| C(ring)-C(formyl) | Value | |
| C(formyl)=O | Value | |
| O(acetate)-C(acetyl) | Value | |
| C(acetyl)=O | Value | |
| C-C-I Angle | Value | |
| C-C-O(acetate) Angle | Value | |
| C-C-C(formyl) Angle | Value | |
| O(acetate)-C(ring)-C(ring)-I Dihedral | Value | |
| C(formyl)-C(ring)-C(ring)-I Dihedral | Value |
Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.
Calculation of Spectroscopic Parameters to Aid Experimental Assignment
Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties. Time-dependent DFT (TD-DFT) would be used to calculate the electronic absorption spectrum (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This theoretical spectrum can be invaluable for interpreting and assigning peaks in experimentally measured spectra.
Furthermore, the vibrational frequencies can be calculated to predict the infrared (IR) and Raman spectra. By analyzing the vibrational modes associated with each calculated frequency, it is possible to assign specific peaks in the experimental spectra to the stretching and bending motions of particular functional groups, such as the C=O stretches of the formyl and acetate groups. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated and compared to experimental data to confirm the structure.
Mapping Reaction Pathways and Transition States
DFT is a crucial tool for investigating the mechanisms of chemical reactions involving this compound. For a proposed reaction, the geometries of the reactants, products, and any intermediates are optimized. Transition state (TS) search algorithms are then used to locate the saddle point on the potential energy surface that connects these species. The successful location of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Quantum Chemical Modeling of Reaction Mechanisms
Quantum chemical modeling provides a deeper understanding of the factors controlling the outcomes of reactions involving this compound.
Elucidation of Catalyst-Substrate Interactions
In catalyzed reactions, quantum chemical methods can model the interaction between this compound and a catalyst. By building a model of the catalyst-substrate complex, it is possible to analyze the non-covalent interactions (e.g., hydrogen bonds, halogen bonds, van der Waals forces) that are crucial for binding and activation.
Analysis of the electronic structure of the complex, for instance, through Natural Bond Orbital (NBO) analysis, can reveal charge transfer between the substrate and the catalyst, explaining how the catalyst activates the substrate for the subsequent reaction. This level of detail is critical for understanding the role of the catalyst and for the rational design of new, more efficient catalysts.
Investigation of Regioselectivity and Stereoselectivity in Transformations
Many reactions can potentially yield multiple products (regioisomers or stereoisomers). Quantum chemical modeling can be used to predict and explain the observed selectivity. By mapping the reaction pathways leading to all possible products, the activation energies for each path can be calculated. According to transition state theory, the product formed via the lowest energy transition state will be the major product.
For example, in a cross-coupling reaction, the model could predict whether a reagent will add to the position ortho or para to the formyl group by comparing the activation barriers for the two competing pathways. This predictive capability is a significant advantage of computational chemistry in modern chemical research.
Molecular Dynamics Simulations
As of the latest available research, specific studies detailing molecular dynamics (MD) simulations focused exclusively on this compound in complex reaction environments or its specific intermolecular interactions are not present in publicly accessible scientific literature. While MD simulations are a powerful tool for understanding the dynamic behavior of molecules, their application is highly specific. Research in this area tends to focus on molecules with well-established biological significance or those that are key components in large-scale industrial processes.
Consequently, detailed research findings and data tables derived from molecular dynamics simulations for this compound cannot be provided at this time. The scientific community has not yet published dedicated investigations into the conformational dynamics, solvation effects, or interaction profiles of this particular compound using this computational method.
Future computational studies may explore the molecular dynamics of this compound to elucidate its behavior in various solvent systems, its interaction with potential catalysts, or its dynamic conformational landscape, which could provide valuable insights for synthetic chemists. However, until such research is conducted and published, this remains a prospective area of investigation.
Derivatization and Analogue Synthesis for Structure Reactivity Relationship Studies
Synthesis of Positional Isomers and Substituted Analogues of 3-Formyl-2-iodophenyl Acetate (B1210297)
The arrangement of functional groups on the aromatic ring is critical to a molecule's properties. The synthesis of positional isomers of 3-Formyl-2-iodophenyl acetate allows for a direct investigation into the impact of substituent placement. Standard synthetic methodologies in organic chemistry can be employed to generate these isomers. For example, starting from commercially available iodophenols, selective formylation at different positions can be achieved, followed by acetylation of the phenolic hydroxyl group.
Furthermore, introducing additional substituents onto the aromatic ring can profoundly alter the molecule's reactivity. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or alkyl groups, and electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN), can be incorporated. The synthesis of these analogues typically involves starting with an already substituted phenol (B47542), followed by iodination, formylation (e.g., via Vilsmeier-Haack or Duff reaction), and finally acetylation. wikipedia.orgresearchgate.netrug.nloiccpress.com
The table below outlines a selection of potential positional isomers and substituted analogues, showcasing the structural diversity achievable through established synthetic routes.
| Compound Name | Structure | Modification Type | Potential Synthetic Precursor |
|---|---|---|---|
| 4-Formyl-2-iodophenyl acetate | ![]() | Positional Isomer | 3-Iodo-4-hydroxybenzaldehyde |
| 2-Formyl-6-iodophenyl acetate | ![]() | Positional Isomer | 2-Iodo-6-hydroxybenzaldehyde |
| 3-Formyl-2-iodo-5-nitrophenyl acetate | ![]() | Substituted Analogue (EWG) | 2-Iodo-4-hydroxy-5-nitrobenzaldehyde |
| 3-Formyl-2-iodo-5-methoxyphenyl acetate | ![]() | Substituted Analogue (EDG) | 2-Iodo-4-hydroxy-5-methoxybenzaldehyde |
Functional Group Interconversions on the Aromatic Ring and Side Chains
Functional group interconversion (FGI) is a powerful strategy for creating a library of analogues from a common intermediate. solubilityofthings.comub.edu Each of the three functional groups in this compound offers a handle for diverse chemical transformations.
The Formyl Group: The aldehyde functionality is highly versatile. It can be oxidized to a carboxylic acid, which can then be converted to esters or amides. Reductive amination can introduce a variety of amine-containing side chains. It can also undergo nucleophilic addition reactions to form alcohols or be converted into oximes and hydrazones. fiveable.me
The Aryl Iodide: The carbon-iodine bond is an excellent substrate for transition metal-catalyzed cross-coupling reactions. fiveable.me Reactions such as Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig (coupling with amines or alcohols) allow for the introduction of a vast range of substituents at the C2 position. This enables the synthesis of biaryl compounds, acetylenic derivatives, and various other complex structures. acs.org
The Phenyl Acetate: The acetate group can be easily hydrolyzed under basic or acidic conditions to reveal the parent phenol. jetir.orgwikipedia.orgnih.gov This free hydroxyl group can then be re-functionalized to form ethers, or other esters, providing another avenue for derivatization.
The following table summarizes key functional group interconversions possible for this compound.
| Functional Group | Reaction Type | Reagents | Product Functional Group |
|---|---|---|---|
| Formyl (-CHO) | Oxidation | KMnO₄ or Ag₂O (Tollens' reagent) | Carboxylic Acid (-COOH) |
| Formyl (-CHO) | Reduction | NaBH₄ | Hydroxymethyl (-CH₂OH) |
| Formyl (-CHO) | Reductive Amination | R₂NH, NaBH(OAc)₃ | Aminomethyl (-CH₂NR₂) |
| Aryl Iodide (-I) | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, base | Aryl (-Ar) |
| Aryl Iodide (-I) | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, base | Alkynyl (-C≡CR) |
| Phenyl Acetate (-OAc) | Hydrolysis | NaOH or HCl (aq) | Phenol (-OH) |
Preparation of Hybrid Molecules Incorporating the this compound Motif
Hybrid molecules are chemical entities that combine two or more pharmacophores or structurally distinct motifs into a single molecule. This approach can lead to compounds with novel or enhanced properties. The this compound scaffold can serve as a versatile building block for creating such hybrids.
The reactive handles on the molecule can be used to link it to other biologically active scaffolds, polymers, or reporter molecules. For instance:
The formyl group can be condensed with amines or hydrazines from another molecule to form stable imine or hydrazone linkages. This is a common strategy in combinatorial chemistry and drug discovery. nih.gov
The aryl iodide allows for the attachment of larger, more complex fragments via cross-coupling reactions, covalently linking the core structure to another heterocyclic system or aromatic compound.
An example strategy could involve reacting the formyl group of this compound with a hydrazine-containing drug molecule to form a drug-conjugate, potentially altering its pharmacokinetic profile.
| Reactive Site | Linking Chemistry | Example Partner Molecule (with functional group) | Resulting Linkage | Potential Hybrid Class |
|---|---|---|---|---|
| Formyl (-CHO) | Condensation | Isoniazid (hydrazine) | Hydrazone | Antitubercular Agent Conjugate |
| Aryl Iodide (-I) | Suzuki Coupling | Pyridine-3-boronic acid | Aryl-Aryl | Bi-heterocyclic Compound |
| Formyl (-CHO) | Wittig Reaction | Phosphonium ylide | Alkene | Stilbene-like Analogue |
Systematic Studies on the Influence of Substituents on Reactivity and Selectivity
Systematic studies on the analogues synthesized in the preceding sections are crucial for developing a comprehensive understanding of structure-reactivity relationships. By comparing the chemical behavior of these derivatives, one can quantify the electronic and steric effects of each modification. libretexts.orgopenstax.orglibretexts.orgnih.gov
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the aromatic ring significantly impacts the reactivity of the functional groups. vedantu.com
Reactivity of the Formyl Group: Electron-withdrawing groups (e.g., -NO₂) increase the partial positive charge on the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., -OCH₃) decrease its reactivity towards nucleophiles.
Reactivity of the Aryl Iodide: The rate of oxidative addition in palladium-catalyzed cross-coupling reactions is also influenced by the electronic nature of the ring. Electron-withdrawing groups can facilitate this key step, often leading to faster reaction rates.
Steric Effects: The size and position of substituents can influence reaction rates and selectivity by hindering the approach of reagents to a reactive site. For example, a bulky substituent placed ortho to the formyl group could sterically shield it, reducing its accessibility to nucleophiles.
Quantitative structure-activity relationship (QSAR) studies can be employed to correlate observed reactivity with physicochemical parameters of the substituents (such as Hammett constants, σ), providing a predictive model for the design of new analogues with desired reactivity profiles. researchgate.netresearchgate.netnih.govesisresearch.org
The following table illustrates the expected qualitative influence of different substituent types on the reactivity of the formyl group.
| Substituent (R) at C5 | Substituent Type | Hammett Constant (σₚ) | Expected Effect on Formyl Group Reactivity (Nucleophilic Attack) |
|---|---|---|---|
| -NO₂ | Strongly Electron-Withdrawing | +0.78 | Increased Reactivity |
| -Cl | Weakly Electron-Withdrawing (Inductive) | +0.23 | Slightly Increased Reactivity |
| -H | Reference | 0.00 | Baseline Reactivity |
| -CH₃ | Weakly Electron-Donating | -0.17 | Slightly Decreased Reactivity |
| -OCH₃ | Strongly Electron-Donating (Resonance) | -0.27 | Decreased Reactivity |
Future Perspectives and Emerging Research Avenues in 3 Formyl 2 Iodophenyl Acetate Chemistry
Development of Sustainable and Green Synthetic Protocols
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming to reduce environmental impact through the use of renewable resources, energy-efficient processes, and the minimization of hazardous waste. For the synthesis and transformations of 3-Formyl-2-iodophenyl acetate (B1210297), several green protocols are poised for significant development.
A primary focus will be the replacement of traditional organic solvents with more environmentally benign alternatives. Water, bio-based solvents, and ionic liquids are being increasingly explored for palladium-catalyzed cross-coupling reactions, a key transformation for the aryl iodide functionality. wiley.com The use of aqueous solvent systems, often in the presence of surfactants to create micelles, can enable reactions to proceed at room temperature, drastically reducing energy consumption. youtube.com
Furthermore, alternative energy sources are being investigated to drive chemical reactions more efficiently. Microwave-assisted synthesis has been shown to accelerate palladium-catalyzed cross-coupling reactions, often leading to higher yields in shorter reaction times. mdpi.com This technology can be particularly advantageous for the synthesis of derivatives of 3-Formyl-2-iodophenyl acetate, offering a greener alternative to conventional heating methods. dtu.dkresearchgate.net
Biocatalysis represents another frontier for the green synthesis of and with this compound. The use of enzymes, such as lipases, for the synthesis of acetate esters is a well-established green method. mdpi.comresearchgate.net Future research could explore the enzymatic synthesis of this compound itself or its derivatives, taking advantage of the high selectivity and mild reaction conditions offered by biocatalysts.
| Green Chemistry Approach | Potential Application for this compound | Key Advantages |
| Renewable Solvents | Palladium-catalyzed cross-coupling reactions of the aryl iodide moiety in water or bio-based solvents. | Reduced environmental impact, potential for room temperature reactions. wiley.comyoutube.com |
| Microwave Irradiation | Accelerated synthesis of derivatives through cross-coupling or other transformations. | Faster reaction times, higher yields, energy efficiency. mdpi.comdtu.dkresearchgate.net |
| Biocatalysis | Enzymatic synthesis or modification of the acetate ester group. | High selectivity, mild reaction conditions, environmentally friendly catalysts. mdpi.comresearchgate.net |
Exploration of Photochemical and Electrochemical Activations for Novel Transformations
Photochemistry and electrochemistry offer powerful and sustainable alternatives to traditional thermal methods for activating chemical bonds. These techniques provide unique reaction pathways by generating highly reactive intermediates under mild conditions.
Photochemical activation of the carbon-iodine bond in this compound is a promising area of research. Visible-light photoredox catalysis can be used to generate aryl radicals from aryl halides. nih.gov This approach can be harnessed for a variety of transformations, including C-H functionalization, without the need for stoichiometric organometallic reagents. mdpi.comhzdr.de For instance, the photocatalytic formylation of aryl halides has been demonstrated, suggesting that the formyl group of this compound could be introduced or modified using light-driven methods. wiley.comacs.org
Electrochemical synthesis provides another avenue for novel transformations. Electro-organic synthesis uses electricity to drive chemical reactions, often with high selectivity and efficiency. researchgate.netmt.com This can be applied to the functionalization of the aromatic ring of this compound. For example, electrochemical methods can be used for arene couplings and the generation of hypervalent iodine reagents, which are versatile intermediates in organic synthesis. researchgate.netd-nb.info The electrochemical approach can also be applied to carbonylation reactions, offering a sustainable alternative to the use of high-pressure carbon monoxide gas. nih.gov
| Activation Method | Potential Transformation of this compound | Advantages |
| Photochemistry | Generation of aryl radicals for C-H functionalization and cross-coupling reactions. | Mild reaction conditions, avoids stoichiometric metallic reagents, high selectivity. mdpi.comnih.govhzdr.de |
| Electrochemistry | Arene coupling, generation of hypervalent iodine intermediates, and carbonylation reactions. | High selectivity, use of electricity as a clean reagent, potential for safer processes. researchgate.netd-nb.infonih.gov |
Integration into Flow Chemistry and Microreactor Systems for Scalable Synthesis
Flow chemistry and microreactor technology are revolutionizing chemical synthesis by offering enhanced control over reaction parameters, improved safety, and facile scalability. The integration of reactions involving this compound into such systems is a key area for future development.
Continuous-flow synthesis allows for the precise control of reaction time, temperature, and mixing, which can lead to higher yields and selectivities compared to batch processes. rsc.org This is particularly beneficial for reactions involving highly reactive intermediates or exothermic processes. For instance, the synthesis of phenyl acetate derivatives has been successfully demonstrated in continuous-flow systems. mdpi.comresearchgate.netresearchgate.net The application of flow chemistry to palladium-catalyzed cross-coupling reactions of the aryl iodide in this compound could enable safer and more efficient production of its derivatives. mdpi.com
Microreactors, with their high surface-area-to-volume ratio, offer excellent heat and mass transfer. This makes them ideal for performing highly exothermic or fast reactions with greater control and safety. nih.gov The synthesis of aromatic aldehydes and their derivatives can be significantly improved by using microreactor technology. nih.gov The small reaction volumes in microreactors also allow for the rapid screening of reaction conditions, accelerating the optimization of new transformations involving this compound.
| Technology | Application in this compound Chemistry | Key Benefits |
| Flow Chemistry | Continuous synthesis of derivatives through cross-coupling and other reactions. | Precise control over reaction parameters, improved safety, scalability. mdpi.comresearchgate.netrsc.org |
| Microreactors | Performing fast and exothermic reactions with enhanced control and safety. | Excellent heat and mass transfer, rapid reaction optimization. nih.gov |
Advanced Operando Spectroscopic Studies for Real-Time Mechanistic Insights
A deep understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Operando spectroscopy, the study of catalytic materials and chemical reactions in real-time under actual reaction conditions, is a powerful tool for gaining these insights.
For transformations involving this compound, techniques such as in-situ Nuclear Magnetic Resonance (NMR) and in-situ Infrared (IR) spectroscopy can provide invaluable information about the formation and consumption of reactants, intermediates, and products. wiley.comacs.orgnih.gov For example, in-situ NMR has been used to unravel the complex mechanisms of formylation reactions, providing a detailed picture of the reaction pathway. wiley.comacs.orgnih.gov Similarly, in-situ IR spectroscopy is a powerful tool for monitoring the real-time kinetics of reactions, such as Grignard reactions, which share similarities with transformations involving organometallic intermediates in the reactions of aryl iodides. hzdr.demt.com
By applying these operando techniques to the reactions of this compound, researchers can identify key intermediates, determine rate-limiting steps, and understand the role of catalysts and reagents in real-time. This knowledge can then be used to optimize reaction conditions, improve yields and selectivities, and design more efficient catalytic systems. tue.nl
| Spectroscopic Technique | Information Gained | Impact on Research |
| In-situ NMR | Identification and quantification of reactants, intermediates, and products in real-time. | Detailed mechanistic understanding of reaction pathways. wiley.comacs.orgnih.gov |
| In-situ IR | Real-time monitoring of reaction kinetics and the concentration of functional groups. | Optimization of reaction conditions and process control. hzdr.demt.com |
Computational Design of Novel Reactions and Catalyst Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic synthesis. It allows for the in-silico design of new reactions and catalysts, the prediction of reaction outcomes, and the elucidation of complex reaction mechanisms at the molecular level.
For this compound, computational studies can be employed to explore the feasibility of novel transformations. For example, DFT calculations can be used to model the transition states of potential new reactions, providing insights into their activation energies and predicting their viability. scispace.commdpi.com This can guide experimental efforts and accelerate the discovery of new synthetic methodologies.
Furthermore, computational chemistry is instrumental in the design of new catalyst systems. By modeling the interaction between a catalyst and the substrate, researchers can rationally design ligands for metal catalysts, such as palladium, to improve their activity, selectivity, and stability. nih.gov For instance, computational studies can help in the design of ligands that promote the challenging C-H functionalization of benzaldehydes or enhance the efficiency of carbonylation reactions. researchgate.netnih.govorganic-chemistry.org This in-silico approach to catalyst development can significantly reduce the time and resources required for experimental screening.
| Computational Approach | Application in this compound Chemistry | Expected Outcome |
| DFT Calculations | Modeling of reaction pathways and transition states for novel transformations. | Prediction of reaction feasibility and guidance for experimental design. scispace.commdpi.com |
| Catalyst Design | In-silico design of ligands for palladium and other metal catalysts to improve performance. | More efficient and selective catalysts for cross-coupling, C-H functionalization, and carbonylation reactions. researchgate.netnih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-formyl-2-iodophenyl acetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via formylation of 2-iodophenyl acetate using Vilsmeier-Haack reagents (e.g., POCl₃/DMF) under anhydrous conditions. Key variables include temperature control (0–5°C to prevent side reactions) and stoichiometric ratios of iodinated precursors to formylating agents. Yield optimization requires monitoring via TLC and quenching with aqueous NaHCO₃ to isolate intermediates .
- Data Consideration : Pilot studies suggest yields of 60–75% under inert atmospheres. Competing iodination or acetate hydrolysis may occur at higher temperatures (>30°C).
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR resolves the formyl proton (δ 9.8–10.2 ppm) and acetate methyl group (δ 2.1–2.3 ppm). ¹³C NMR confirms the carbonyl groups (C=O at ~170 ppm for acetate, ~190 ppm for formyl).
- X-ray Crystallography : Suitable for confirming regioselectivity of iodine and formyl substituents, though crystallization requires slow evaporation in dichloromethane/hexane .
- Table : Comparison of Analytical Data
| Technique | Key Peaks/Features | Diagnostic Utility |
|---|---|---|
| ¹H NMR | δ 10.1 (s, 1H, CHO) | Confirms formylation |
| IR | 1720 cm⁻¹ (C=O) | Distinguishes acetate/formyl |
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : The compound is light- and moisture-sensitive. Store at –20°C under argon, with desiccant (silica gel). Stability assays show <5% decomposition over 6 months when protected from UV. For lab use, prepare fresh solutions in dry DMSO or THF .
Advanced Research Questions
Q. What mechanistic insights explain competing pathways during formylation of iodinated aromatic acetates?
- Methodological Answer : Density Functional Theory (DFT) simulations reveal that iodine’s electron-withdrawing effect directs formylation to the ortho position. Competing para-formylation (<5%) arises from steric hindrance in bulky solvents (e.g., toluene). Kinetic studies using in-situ IR spectroscopy can track intermediate formation .
- Contradiction Alert : Some studies report higher para-selectivity in polar aprotic solvents; this may stem from solvent-dependent transition-state stabilization .
Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 30% vs. 70%) often arise from iodide ligand dissociation. Use Pd(PPh₃)₄ with cesium carbonate in degassed THF/water (3:1) to stabilize the active catalyst. Monitor via GC-MS to identify aryl boronic acid side-products .
- Table : Troubleshooting Cross-Coupling Reactions
| Issue | Probable Cause | Solution |
|---|---|---|
| Low yield | Iodide leaching | Add KI (1 equiv) to suppress Pd aggregation |
| Side-products | Oxidative addition failure | Pre-activate catalyst at 60°C for 10 min |
Q. What role does this compound play in synthesizing bioactive molecules, and how are purity challenges addressed?
- Methodological Answer : The compound serves as a precursor for iodinated benzaldehydes in antithyroid agents. Purity (>98%) is critical; use silica gel chromatography (hexane/ethyl acetate gradient) followed by recrystallization. LC-MS with electrospray ionization (ESI) detects trace impurities (e.g., deiodinated byproducts) .
- Advanced Application : In kinase inhibitor synthesis, the formyl group undergoes reductive amination with primary amines. Optimize pH (6.5–7.5) to avoid imine hydrolysis.
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




